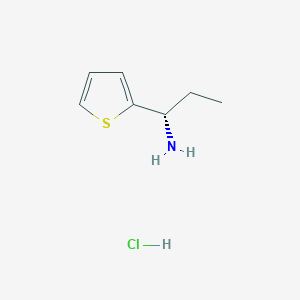

![molecular formula C9H22N2 B2838075 Diethyl[4-(methylamino)butyl]amine CAS No. 74332-29-9](/img/structure/B2838075.png)

Diethyl[4-(methylamino)butyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

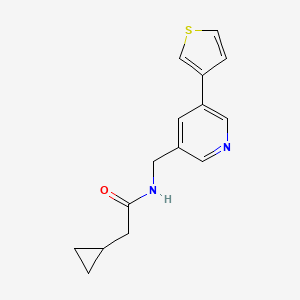

“Diethyl[4-(methylamino)butyl]amine” is a chemical compound that is a derivative of amines . It is a secondary amine, which means it has two alkyl groups attached to the nitrogen . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . This involves the formation of an imine from an amine and an appropriate aldehyde or ketone, followed by the reduction of the imine to an amine . This process avoids the problem of multiple alkylations .

Molecular Structure Analysis

The molecular structure of “this compound” is derived from its IUPAC name. The “Diethyl” part indicates two ethyl groups (CH3CH2-), the “4-(methylamino)butyl” part indicates a butyl group (four carbon chain) with a methylamino group (-NHCH3) attached to the fourth carbon .

Chemical Reactions Analysis

Amines like “this compound” can participate in a variety of chemical reactions. They can engage in hydrogen bonding with water . They can also participate in Mannich reactions involving the installation of diethylaminomethyl substituents .

Physical And Chemical Properties Analysis

“this compound” is a flammable, weakly alkaline liquid that is miscible with most solvents . It has a strong ammonia-like odor . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Capture Applications :

- DEAB has been investigated for its potential in carbon dioxide (CO2) capture. It has been synthesized to incorporate the advantages of amine blends such as low regeneration energy and high CO2 pickup. DEAB showed a promising performance in CO2 absorption, especially at higher CO2 partial pressures, indicating its effectiveness in environmental applications related to reducing carbon emissions (Masoumi, Keshavarz, & Rastgoo, 2014); (Cao, Gao, Ling, Huang, & Liang, 2020).

Organometallic Chemistry :

- In organometallic chemistry, DEAB has been used in reactions involving Rhodium(I) and Platinum(II). These studies explored its role in selective carbon-carbon and carbon-hydrogen bond activation, demonstrating its utility in complex chemical synthesis processes (Gandelman, Vigalok, Shimon, & Milstein, 1997).

Mass Spectrometry in Biochemistry :

- DEAB derivatives have been used in the study of N-linked carbohydrates. These derivatives were analyzed using electrospray and collision-induced dissociation fragmentation spectra, indicating the application of DEAB in advanced biochemical analysis (Harvey, 2000).

Molecular Recognition and Binding :

- DEAB-containing compounds have been synthesized for molecular recognition via base pairing. These compounds, designed to complex with guanosine monophosphate, illustrate DEAB's application in molecular biology and drug design (Furuta, Magda, & Sessler, 1991).

Solubility Studies for CO2 Capture :

- DEAB-based solvents have been investigated for their solubility in CO2 capture processes. The research showed that DEAB and its derivatives have higher CO2 absorption capacities and cyclic capacities compared to conventional amines, highlighting its potential in CO2 capture technologies (Liu, Chan, Tontiwachwuthikul, & Idem, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N',N'-diethyl-N-methylbutane-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-11(5-2)9-7-6-8-10-3/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMPEGRPXGJWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)

![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)